methyl N-[2-(5-sulfamoylthiophen-2-yl)ethyl]carbamate
Overview
Description
“Methyl N-[2-(5-sulfamoylthiophen-2-yl)ethyl]carbamate” is a complex chemical compound used in scientific research . Its IUPAC name is “methyl 2-[5-(aminosulfonyl)-2-thienyl]ethylcarbamate” and it has a molecular weight of 264.33 .
Molecular Structure Analysis
The molecular formula of this compound is C8H12N2O4S2 . It contains a total of 33 bonds, including 20 non-H bonds, 10 multiple bonds, 7 rotatable bonds, 5 double bonds, 5 aromatic bonds, 1 five-membered ring, and 1 thio .Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Scientific Research Applications
Toxicological Evaluation of Carbamates : A study conducted by Vandekar (1965) in Nigeria evaluated the toxicity of carbaryl, a carbamate, and two other insecticides in a village-scale trial. The research focused on the toxicological impact on spraymen and villagers, assessing clinical observations and metabolites in urine. This study highlights the importance of evaluating the safety and environmental impact of carbamate compounds.
Analgesic Efficacy of Carbamate Derivatives : Research by Scheef and Wolf-Gruber (1985) explored the analgesic efficacy and safety of a carbamate derivative, flupirtine, in patients with severe cancer pain. The study demonstrated flupirtine's significant effectiveness in pain reduction compared to pentazocine, indicating the potential of certain carbamate derivatives in pain management.
Biotransformation and Toxicokinetics : Nihlen, Löf, and Johanson (1998) investigated the toxicokinetics of ethyl tert-butyl ether (ETBE), a compound structurally similar to carbamates, in humans and its biotransformation pathways. The study provides insight into how such compounds are metabolized and eliminated in the human body, which is crucial for understanding their safety profile.
Identification of Metabolites : Horie and Bara (1978) identified the human urinary metabolites of 3-phenylpropyl carbamate using an ion cluster technique. The study provides a methodology for analyzing the metabolites of carbamate compounds, which is essential for understanding their pharmacokinetics and potential toxicological effects.
Preclinical Activity of Carbamate Derivatives : Thomas et al. (2002) conducted a phase II study on CI-980, a water-soluble mitotic inhibitor carbamate derivative, for treating small cell lung cancer. Although the compound did not show significant efficacy, the research underscores the exploration of carbamate derivatives in cancer therapy.
These studies illustrate the diverse research applications and considerations surrounding carbamate compounds in toxicology, analgesic efficacy, biotransformation, metabolite identification, and potential therapeutic uses. For detailed exploration of these topics, the original studies provide in-depth information:
- Toxicological Evaluation : (Vandekar, 1965)
- Analgesic Efficacy : (Scheef & Wolf-Gruber, 1985)
- Biotransformation and Toxicokinetics : (Nihlen, Löf, & Johanson, 1998)
- Identification of Metabolites : (Horie & Bara, 1978)
- Preclinical Activity : (Thomas et al., 2002)
Safety and Hazards
The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using protective gloves/protective clothing/eye protection/face protection, and more .
properties
IUPAC Name |
methyl N-[2-(5-sulfamoylthiophen-2-yl)ethyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O4S2/c1-14-8(11)10-5-4-6-2-3-7(15-6)16(9,12)13/h2-3H,4-5H2,1H3,(H,10,11)(H2,9,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKKDOMMKJIBMEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NCCC1=CC=C(S1)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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